Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
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Overview
Description
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound belonging to the class of fluoroquinolone antibiotics. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is structurally related to ofloxacin, a well-known fluoroquinolone antibiotic .
Preparation Methods
The synthesis of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves multiple steps, starting from the appropriate quinoline derivative. The synthetic route typically includes:
Formation of the quinoline core: This step involves the cyclization of suitable precursors to form the quinoline ring.
Introduction of the fluoro group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the piperazine moiety: This is done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester
Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinoline core.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone synthesis and reactivity.
Biology: The compound is studied for its antibacterial activity and mechanism of action against various bacterial strains.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mechanism of Action
The antibacterial activity of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial DNA from supercoiling, leading to the cessation of bacterial growth and replication .
Comparison with Similar Compounds
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is similar to other fluoroquinolone antibiotics such as:
Ofloxacin: A racemate comprising equimolar amounts of levofloxacin and dextrofloxacin.
Levofloxacin: The S-enantiomer of ofloxacin, known for its higher potency and broader spectrum of activity.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and resistance profiles .
Properties
CAS No. |
2130840-92-3 |
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Molecular Formula |
C20H24FN3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl (2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(21)15(9-13(17(19)24)18(14)25)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3/t12-/m0/s1 |
InChI Key |
MOTRHZBQXJOHCK-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3F)N4CCN(CC4)C)C1=O)C |
Canonical SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)N4CCN(CC4)C)C1=O)C |
Origin of Product |
United States |
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